molecular formula C26H36O14 B12375784 Eurycomanol 2-O-beta-D-glucopyranoside

Eurycomanol 2-O-beta-D-glucopyranoside

Cat. No.: B12375784
M. Wt: 572.6 g/mol
InChI Key: XWUBEYICEUBFTO-ATAJOHBKSA-N
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Description

Eurycomanol 2-O-beta-D-glucopyranoside is a natural compound belonging to the class of diterpenoids. This compound has garnered interest due to its potential anti-malarial properties .

Preparation Methods

Chemical Reactions Analysis

Eurycomanol 2-O-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Eurycomanol 2-O-beta-D-glucopyranoside is unique due to its specific structure and biological activity. Similar compounds include other diterpenoids extracted from Eurycoma longifolia, such as:

  • Eurycomanone
  • Eurycomalactone
  • Eurycomanol

These compounds share similar structural features and biological activities but differ in their specific chemical structures and potency .

Properties

Molecular Formula

C26H36O14

Molecular Weight

572.6 g/mol

IUPAC Name

(1R,4R,5R,7R,8R,11R,13S,16S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one

InChI

InChI=1S/C26H36O14/c1-8-4-11(38-21-16(30)15(29)14(28)12(6-27)39-21)18(32)23(3)10(8)5-13-24-7-37-26(36,22(23)24)17(31)9(2)25(24,35)19(33)20(34)40-13/h4,10-19,21-22,27-33,35-36H,2,5-7H2,1,3H3/t10-,11-,12+,13+,14+,15-,16+,17+,18+,19-,21+,22+,23+,24+,25-,26-/m0/s1

InChI Key

XWUBEYICEUBFTO-ATAJOHBKSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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